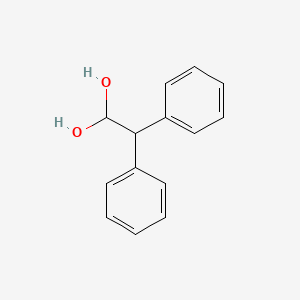
2,2-Diphenylethane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diphenylethane-1,1-diol is an organic compound with the molecular formula C14H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is also known as meso-hydrobenzoin and is characterized by its two phenyl groups (C6H5) attached to the central carbon atoms. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and ether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Diphenylethane-1,1-diol can be synthesized through the reduction of benzoin using sodium borohydride (NaBH4) as a reducing agent. The reaction typically involves dissolving benzoin in ethanol and adding sodium borohydride, followed by the addition of hydrochloric acid to quench the reaction. The product is then recrystallized from acetone to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial purposes, involving similar reagents and conditions but with larger quantities and more controlled environments.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diphenylethane-1,1-diol undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), permanganic acid (HMnO4)
Reduction: Sodium borohydride (NaBH4), nickel catalyst (Ni)
Substitution: Various reagents depending on the desired substitution product
Major Products Formed
Oxidation: Benzil (1,2-diphenylethane-1,2-dione)
Reduction: 1,2-Diphenylethane
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2,2-Diphenylethane-1,1-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis and as a reagent in stereochemical studies.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways involving diols.
Mecanismo De Acción
The mechanism of action of 2,2-diphenylethane-1,1-diol involves its ability to participate in redox reactions due to the presence of hydroxyl groups. In reduction reactions, the hydroxyl groups can be converted to carbonyl groups, while in oxidation reactions, they can be further oxidized to form diketones. The compound’s molecular targets and pathways are primarily related to its redox properties and its ability to form hydrogen bonds with other molecules .
Comparación Con Compuestos Similares
2,2-Diphenylethane-1,1-diol can be compared with other similar compounds such as:
Benzoin: Benzoin is a precursor to this compound and has a similar structure but contains a carbonyl group instead of hydroxyl groups.
Benzil: Benzil is an oxidized form of this compound and contains two carbonyl groups.
1,2-Diphenylethane: This compound is a reduced form of this compound and lacks the hydroxyl groups .
These comparisons highlight the unique redox properties of this compound and its versatility in various chemical reactions.
Propiedades
Número CAS |
113379-74-1 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2,2-diphenylethane-1,1-diol |
InChI |
InChI=1S/C14H14O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-16H |
Clave InChI |
MDHSJYAGARNARF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
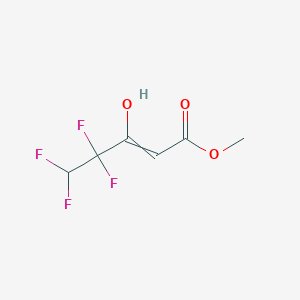
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)
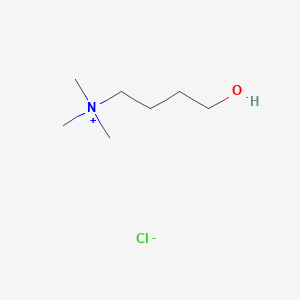
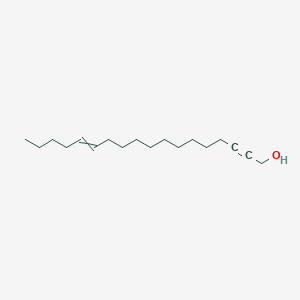
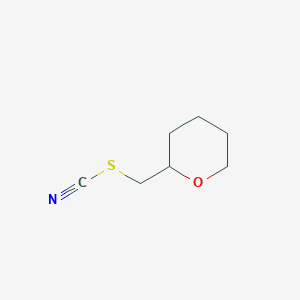
![1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane](/img/structure/B14303035.png)
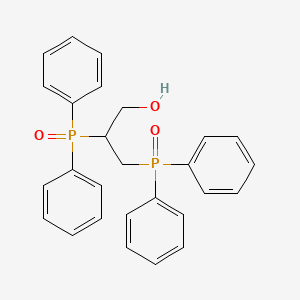

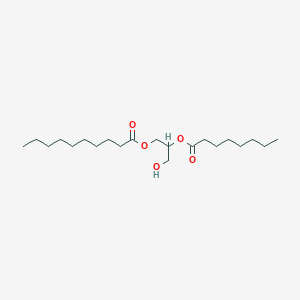
![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
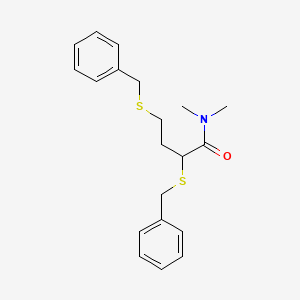
![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)
![2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one](/img/structure/B14303068.png)
